molecular formula C22H23NO6 B1665325 Aureothin CAS No. 2825-00-5

Aureothin

Cat. No.: B1665325
CAS No.: 2825-00-5
M. Wt: 397.4 g/mol
InChI Key: GQKXCBCSVYJUMI-WACKOAQBSA-N
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Biochemical Analysis

Biochemical Properties

Aureothin interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of this compound begins with chorismic acid. P-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase, which is encoded by aurF . This enzyme is responsible for converting p-aminobenzoate to p-nitrobenzoate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antitumor, antifungal, and insecticidal activities . It interferes with mitochondrial respiratory complex II , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the inhibition of the mitochondrial respiratory complex II . This inhibition can lead to changes in gene expression and can affect the activity of various biomolecules.

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of this compound involves the conversion of p-aminobenzoate to p-nitrobenzoate by an N-oxygenase, which is encoded by aurF . This process involves several enzymes and cofactors.

Properties

CAS No.

2825-00-5

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

InChI

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1

InChI Key

GQKXCBCSVYJUMI-WACKOAQBSA-N

SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aureothin, Mycolutein, Strain 58 substance

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does aureothin exert its antifungal and antitumor effects?

A1: While the precise mechanism of action remains under investigation, this compound is known to inhibit mitochondrial respiration. [] Research suggests that this compound interacts with components of the electron transport chain, disrupting cellular energy production and ultimately leading to cell death in susceptible organisms. [, ]

Q2: What is the role of the tetrahydrofuran (THF) ring in this compound's activity?

A2: The THF ring is crucial for this compound's selective antifungal activity. Analogues lacking this structural feature exhibit diminished activity against certain pathogenic fungi. [] This suggests a specific interaction between the THF ring and fungal targets, potentially influencing binding affinity and target selectivity.

Q3: Has this compound shown efficacy in any in vivo models?

A3: Studies have demonstrated the efficacy of this compound and its derivatives in various in vivo models. For example, this compound extracts from Streptomyces sp. AE170020 effectively suppressed pine wilt disease development in Pinus densiflora plants. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C22H23NO6 and a molecular weight of 397.42 g/mol. [, ]

Q5: What spectroscopic data is available for this compound?

A5: this compound's structure has been elucidated using various spectroscopic techniques, including NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. [, , , , , , ] Its UV-Vis spectrum reveals characteristic absorption bands attributed to the nitroaryl and pyrone moieties, while NMR data provide detailed information on the compound's structure and stereochemistry. [, , ]

Q6: How is this compound biosynthesized?

A6: this compound biosynthesis involves a non-canonical modular type I polyketide synthase (PKS) system that utilizes p-nitrobenzoate (PNBA) as a starter unit. [, , , ] The pathway includes iterative use of PKS modules, a rare phenomenon in polyketide assembly. [, , ] Tailoring enzymes then introduce the THF ring and methylate the pyrone ring, yielding the final product. [, ]

Q7: Can the this compound biosynthetic pathway be engineered to produce novel derivatives?

A7: Yes, researchers have successfully engineered the this compound pathway to produce novel derivatives. For example, modifying the enzymatic methylation pattern led to the production of aureopyran, a derivative featuring an unusual pyran backbone. [] This demonstrates the potential of pathway engineering for generating this compound analogs with altered structures and potentially improved pharmacological properties.

Q8: What is the role of the enzyme AurF in this compound biosynthesis?

A8: AurF is a unique N-oxygenase responsible for the biosynthesis of the PNBA starter unit from p-aminobenzoate (PABA). [, , ] This enzyme exhibits remarkable chemo- and regioselectivity, making it a promising candidate for biocatalytic applications in the synthesis of nitroaromatic compounds. [, ]

Q9: How do structural modifications of this compound affect its biological activity?

A9: Modifications to the this compound scaffold significantly impact its biological activity. The THF ring is essential for antifungal selectivity, while alterations to the pyrone ring or aryl substituent can influence potency and cytotoxicity. [, , ] For instance, deoxythis compound, lacking the THF ring, exhibits diminished antifungal activity. [, ]

Q10: Have any this compound analogs with improved pharmacological properties been synthesized?

A10: Yes, several this compound analogs with enhanced pharmacological properties have been synthesized. For example, N-acetyl aureothamine displays potent activity against Helicobacter pylori. [, ] This highlights the potential for developing this compound-based compounds with improved efficacy and safety profiles.

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